4-Ethylmethcathinone

Description

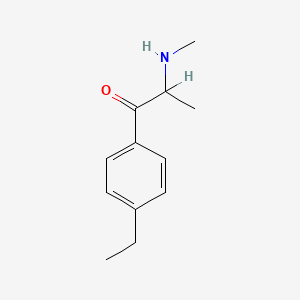

4-Ethylmethcathinone (4-EMC), a synthetic cathinone derivative, is characterized by a β-keto phenethylamine structure with a 4-ethyl substituent on the phenyl ring and a methyl group on the amino nitrogen. It belongs to the substituted cathinones, a class of novel psychoactive substances (NPS) designed to mimic the effects of controlled stimulants like methamphetamine and MDMA. 4-EMC has been identified in seized drug samples and is associated with stimulant and entactogen effects, though its pharmacological profile is less studied compared to analogs like mephedrone (4-MMC) .

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1225622-14-9 |

|---|---|

Formule moléculaire |

C12H17NO |

Poids moléculaire |

191.27 |

Nom IUPAC |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3/h5-9,13H,4H2,1-3H3 |

Clé InChI |

FUYPDKFWOHBUFT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC |

SMILES canonique |

CCC1=CC=C(C=C1)C(=O)C(C)NC |

Autres numéros CAS |

1225622-14-9 |

Séquence |

A |

Origine du produit |

United States |

Applications De Recherche Scientifique

Analytical Methods for Detection

The detection and identification of 4-EMC in biological and seized samples are critical for forensic and clinical applications. Various analytical techniques have been developed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been employed for the comprehensive detection and structural elucidation of synthetic cathinones, including 4-EMC. It allows for the differentiation of structural isomers and the identification of specific substituents on the cathinone skeleton .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS has been validated for the quantitative analysis of synthetic cathinones. A study highlighted its effectiveness in analyzing mixed poisonings involving 4-EMC along with other drugs, providing insights into blood concentrations and toxicological effects .

- Molecularly Imprinted Polymers (MIPs) : Recent innovations in MIPs have shown promise for selective adsorption and determination of 4-EMC. These polymers exhibit high selectivity and reusability, making them suitable for environmental monitoring and forensic analysis .

Toxicological Studies

Toxicological research on 4-EMC has revealed significant findings regarding its effects and potential risks:

- Case Studies : Reports indicate that 4-EMC can be involved in serious health complications, including multiple organ failure when used in conjunction with other substances. A toxicological analysis of mixed poisonings highlighted the presence of 4-EMC alongside conventional drugs such as methamphetamine and MDMA, showcasing its prevalence in poly-drug use scenarios .

- Postmortem Toxicology : The application of 4-EMC in postmortem toxicology has been explored to understand its role in fatalities linked to synthetic cathinones. Analytical data from postmortem specimens have illustrated how 4-EMC can contribute to fatal outcomes, necessitating further investigation into its pharmacokinetics and interaction with other substances .

Implications in Forensic Science

The implications of 4-EMC extend beyond individual health risks; they also impact forensic science:

- Identification Challenges : With over 160 synthetic cathinones reported, including 4-EMC, forensic laboratories face challenges in developing reliable identification methods. The structural similarities between these compounds complicate their differentiation during analysis .

- Standardization of Methods : The need for standardized methods for identifying synthetic cathinones like 4-EMC is critical. Recommendations from various studies emphasize developing robust protocols that can be adopted by forensic laboratories globally to ensure accurate detection and analysis .

Data Summary Table

| Application Area | Methodology | Findings/Implications |

|---|---|---|

| Analytical Detection | GC-MS | Effective for structural elucidation of cathinones |

| LC-MS/MS | Quantitative analysis in mixed poisoning cases | |

| MIPs | High selectivity for environmental monitoring | |

| Toxicological Analysis | Case Studies | Serious health risks associated with poly-drug use |

| Postmortem Studies | Contribution to fatalities linked to synthetic drugs | |

| Forensic Science | Identification Challenges | Need for robust methods due to structural similarities |

| Standardization Recommendations | Importance of developing global protocols |

Comparaison Avec Des Composés Similaires

Key Structural Features:

- Phenyl Ring Substitution : A para-ethyl group (C₂H₅) at the 4-position.

- Amino Nitrogen Substitution: A methyl group (CH₃).

- β-Ketone Functional Group: Enhances polarity and metabolic stability compared to non-keto amphetamines .

Analytical studies using gas chromatography-mass spectrometry (GC-MS) report a retention time (RT) of 2.011 minutes for 4-EMC, with a characteristic base peak at m/z 58 in mass spectra, consistent with cleavage of the β-keto group .

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of 4-EMC with Key Cathinones

- 4-EMC vs. Raman spectroscopy distinguishes these compounds: 4-MMC exhibits a peak at 1167 cm⁻¹ absent in 4-EMC .

- 4-EMC vs. Ethcathinone: Ethcathinone has an ethyl group on the amino nitrogen rather than the phenyl ring, reducing serotonergic activity compared to 4-EMC .

Pharmacological and Toxicological Profiles

Table 2: Neurotransmitter Transporter Inhibition and Toxicity

- Serotonergic Effects : 4-EMC and 4-MMC exhibit strong SERT inhibition due to para-substituents, which stabilize interactions with the transporter. Ethyl substitution in 4-EMC may prolong serotonergic effects compared to methyl .

- Cytotoxicity : Longer alkyl chains (e.g., ethyl in 4-EMC) correlate with increased cytotoxicity in neuronal cells, likely due to enhanced membrane disruption .

Analytical and Stability Data

Table 3: GC-MS Analytical Parameters

| Compound | Retention Time (min) | Peak Height (cps) | MS Match Score | Stability in Urine (1% NaF) |

|---|---|---|---|---|

| 4-EMC | 2.011 | 1.5×10⁶ | 96 | Stable (>7 days) |

| 4-MMC | 2.302 | 0.17×10⁶ | 96 | Stable (>7 days) |

| 3,4-DMMC | 2.139 | 7.62×10⁶ | 90 | Moderate |

| Ethcathinone | 2.020 | 1.98×10⁶ | 95 | Unstable |

- Stability: 4-EMC is stable in preserved urine but degrades rapidly in unpreserved whole blood, similar to other secondary amine cathinones .

- Chromatographic Separation: 4-EMC’s RT (2.011 min) allows differentiation from 3,4-DMMC (2.139 min) and ethcathinone (2.020 min) in GC-MS workflows .

Selectivity in Molecular Recognition

In molecularly imprinted polymer (MIP) studies, 4-EMC shows lower binding affinity (selectivity coefficient k = 7.14) compared to 4-MDMC (k = 1.70), suggesting structural specificity in analytical applications .

Méthodes De Préparation

Two-Step α-Bromoketone Amination

The most widely documented method for synthesizing this compound involves a two-step process beginning with the bromination of 4-ethylpropiophenone to form an α-bromoketone intermediate, followed by nucleophilic substitution with methylamine.

Step 1: Bromination of 4-Ethylpropiophenone

The arylketone undergoes α-bromination using bromine (Br₂) in the presence of hydrobromic acid (HBr) as a catalyst. The reaction is typically conducted in dichloromethane (CH₂Cl₂) at room temperature for 1 hour, yielding 2-bromo-1-(4-ethylphenyl)propan-1-one.

Step 2: Amination with Methylamine

The α-bromoketone intermediate is reacted with methylamine hydrochloride in a chloroform (CHCl₃) or dichloromethane solvent system. Triethylamine (NEt₃) is added to deprotonate the amine, facilitating nucleophilic substitution. The reaction proceeds under reflux for 24 hours, after which the freebase product is isolated as the hydrochloride salt using hydrochloric acid (HCl) or hydrobromic acid (HBr).

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, HBr, CH₂Cl₂ | 1 h, rt | 2-bromo-1-(4-ethylphenyl)propan-1-one |

| Amination | Methylamine·HCl, NEt₃, CHCl₃ | 24 h, reflux | This compound·HCl |

This method achieves moderate yields (50–70%) and is favored for its scalability in clandestine and industrial settings.

Oxidation of 4-Ethylephedrine

An alternative route involves the oxidation of 4-ethylephedrine, a precursor with a pre-existing amine moiety. Potassium permanganate (KMnO₄) or chromium-based oxidants in acidic media selectively oxidize the secondary alcohol to a ketone, yielding this compound. However, this method is limited by the scarcity of enantiomerically pure 4-ethylephedrine and the formation of byproducts during oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane provides optimal solubility for bromination, while chloroform enhances nucleophilic substitution rates during amination. Elevated temperatures (reflux conditions) reduce reaction times but may promote decomposition of heat-sensitive intermediates.

Acidic Workup and Salt Formation

Isolation of the freebase as the hydrochloride salt improves stability and facilitates purification. The DEA’s Special Testing and Research Laboratory reports a melting point of 182.2°C for this compound·HCl, confirmed via differential scanning calorimetry. Proton nuclear magnetic resonance (¹H NMR) in deuterium oxide (D₂O) reveals characteristic peaks at δ 1.25 ppm (triplet, 3H, CH₂CH₃), δ 2.75 ppm (singlet, 3H, NCH₃), and δ 7.50 ppm (doublet, 2H, aromatic protons).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a DB-1 MS column (30 m × 0.25 mm) and helium carrier gas (1 mL/min) identifies this compound·HCl by its molecular ion peak at m/z 191 (C₁₂H₁₇NO⁺) and characteristic fragments at m/z 58 (C₃H₈N⁺) and m/z 105 (C₇H₇O⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data (D₂O, 400 MHz) confirms the structure with signals at δ 14.1 ppm (CH₂CH₃), δ 30.8 ppm (NCH₃), and δ 207.5 ppm (ketone carbonyl).

Challenges in Synthesis

Stereochemical Control

The two-step method produces racemic this compound due to the planar sp²-hybridized α-carbon in the bromoketone intermediate. Chiral resolution techniques, such as chromatography with chiral stationary phases, are required to isolate enantiomers—a process rarely employed in non-academic settings.

Byproduct Formation

Competing reactions during bromination can yield di-brominated byproducts, necessitating careful stoichiometric control. Impurities are minimized by maintaining reaction temperatures below 40°C and using excess HBr to suppress radical pathways.

Q & A

Q. What analytical techniques are most reliable for identifying 4-EMC in forensic samples?

Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for identifying 4-EMC. GC/MS with optimized split ratios and retention indices can differentiate positional isomers (e.g., 2-EMC, 3-EMC, and 4-EMC) . Reference standards (e.g., certified 1 mg/mL methanolic solutions) are critical for calibration and validation . Nuclear magnetic resonance (NMR) is recommended for structural confirmation in novel matrices .

Q. How stable is 4-EMC in biological matrices, and what factors influence degradation?

Stability studies in human serum show that synthetic cathinones, including 4-EMC, degrade under ambient conditions. Storage at -20°C and pH stabilization (e.g., using sodium fluoride) are essential to prevent enzymatic or thermal breakdown. However, specific data on 4-EMC degradation kinetics require further validation .

Q. What are the key challenges in synthesizing 4-EMC reference materials?

Synthesis requires precise control of alkylation steps to avoid by-products (e.g., 4-MEC or 3,4-DMMC). Characterization via high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) ensures purity. Contamination risks necessitate strict adherence to safety protocols, including respiratory and dermal protection during handling .

Advanced Research Questions

Q. How can researchers differentiate 4-EMC from its structural isomers in complex mixtures?

Advanced GC/MS workflows with time-of-flight (TOF) detectors enable accurate mass measurements for fragment ions, distinguishing isomers via unique elemental formulae. For example, 4-EMC’s ethyl group produces distinct fragmentation patterns compared to 3-EMC’s methyl substitution . Statistical comparison of retention times and spectral libraries improves accuracy in multi-component samples .

Q. What methodological considerations are critical for validating 4-EMC detection in novel psychoactive substance (NPS) screenings?

Validation must include:

- Specificity : Cross-testing against 20+ structurally similar cathinones (e.g., 4-MEC, pentylone) .

- Sensitivity : Limit of detection (LOD) ≤ 0.1 µg/mL in biological fluids, verified via spiked recovery experiments .

- Reproducibility : Inter-laboratory comparisons using shared reference materials to minimize instrumental variability .

Q. How do molecularly imprinted polymers (MIPs) enhance selective adsorption of 4-EMC in environmental samples?

MIPs designed for 4-EMC exhibit high adsorption capacity (Qe = 9.77 mg g⁻¹ at 318 K) via endothermic interactions. Selectivity coefficients (k = 7.14 vs. methoxetamine) are optimized using cross-linkers like ethylene glycol dimethacrylate. Pre-treatment with solid-phase extraction (SPE) further reduces matrix interference .

Q. What ethical and safety protocols are mandatory for handling 4-EMC in laboratory settings?

- Exposure Controls : Use NIOSH-certified respirators for aerosolized particles and nitrile gloves to prevent dermal contact .

- Data Integrity : Anonymize forensic case data to comply with privacy laws .

- Waste Disposal : Incinerate contaminated materials at ≥ 1000°C to prevent environmental release .

Methodological Resources

- Structural Analysis : Refer to isomer differentiation protocols in the American Academy of Forensic Sciences proceedings .

- Stability Testing : Follow protocols for synthetic cathinones outlined by Nowak et al. (2019) .

- Ethical Compliance : Align with the Research Ethics framework for data protection and authorship rights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.